![molecular formula C15H16N2O3 B7588398 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of quinoline-based inhibitors and has been found to exhibit potent inhibitory activity against several enzymes. In
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been extensively studied for its potential use in various scientific research applications, including enzyme inhibition studies, drug discovery, and cancer research. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit potent inhibitory activity against several enzymes, including thrombin, trypsin, and factor Xa. This makes it a potential candidate for the development of anticoagulant drugs. Additionally, 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit anticancer activity by inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid involves the inhibition of enzymes by binding to the active site of the enzyme. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid is a competitive inhibitor of thrombin, trypsin, and factor Xa, meaning it competes with the substrate for binding to the enzyme's active site. This results in the inhibition of the enzyme's activity, which can have therapeutic benefits in various diseases.
Biochemical and physiological effects:
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit several biochemical and physiological effects, including anticoagulant and anticancer activity. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit anticoagulant activity by inhibiting the activity of thrombin, trypsin, and factor Xa.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid in lab experiments has several advantages, including its potent inhibitory activity against several enzymes and its potential use in the development of anticoagulant drugs and anticancer agents. However, there are also limitations to using 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid in lab experiments, including its high cost, low solubility, and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid, including the development of more potent and selective inhibitors, the exploration of its potential use in the treatment of other diseases, and the investigation of its mechanism of action. Additionally, the development of more efficient synthesis methods and the evaluation of its pharmacokinetics and pharmacodynamics are also areas of future research.
Synthesemethoden
The synthesis of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid involves several steps, including the synthesis of quinoline-2-carboxylic acid, which is then reacted with N-methylmorpholine to form the corresponding N-methyl quinoline-2-carboxamide. This intermediate is then reacted with 2-methyl-3-amino propanoic acid to form 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid. The purity of the compound can be improved by recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
2-methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(15(19)20)9-17(2)14(18)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSGSILCVHWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

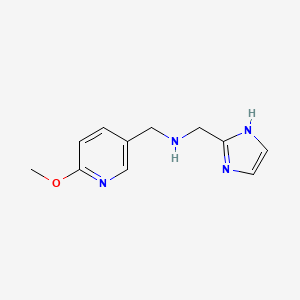
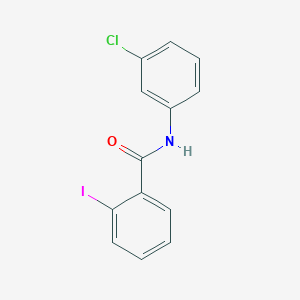
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
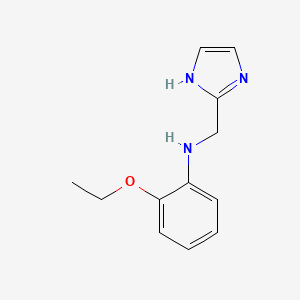
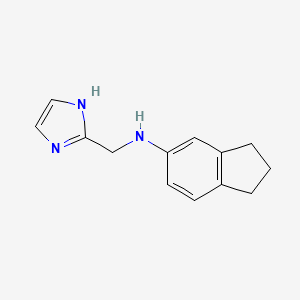

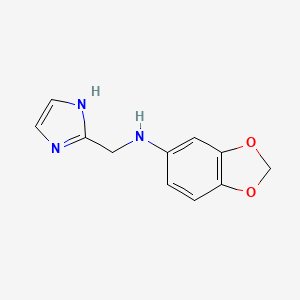
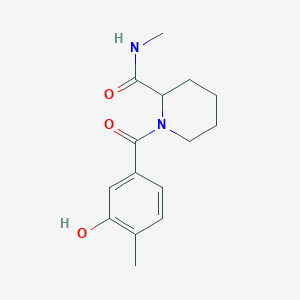
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)

![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)
